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Compound of Interest

Compound Name:
N,N-dimethyl-1-(7-methyl-1H-

indol-3-yl)methanamine

Cat. No.: B076780 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 7-methyl-DMT

Introduction
7-methyl-N,N-dimethyltryptamine (7-methyl-DMT), also known as 7,N,N-trimethyltryptamine

(7,N,N-TMT), is a substituted tryptamine derivative.[1] It is categorized as an analytical

reference standard and a tryptamine.[2] This compound is of interest to researchers in

neurology and forensic science due to its activity as a serotonin 5-HT2 receptor agonist,

exhibiting psychoactive properties similar to N,N-dimethyltryptamine (DMT).[1][3][4] In animal

studies, 7-methyl-DMT has been shown to produce behavioral responses comparable to

psychedelic drugs.[1] This guide provides a comprehensive overview of its chemical properties,

pharmacological profile, relevant experimental protocols, and metabolic pathways, intended for

a scientific audience.

Core Chemical and Physical Properties
The fundamental physicochemical properties of 7-methyl-DMT are summarized below. This

data is essential for its handling, storage, and application in experimental settings.

Table 1: Compound Identification
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Identifier Value

IUPAC Name
2-(7-methyl-1H-indol-3-yl)-N,N-

dimethylethanamine[1]

Formal Name N,N,7-trimethyl-1H-indole-3-ethanamine[2]

Common Synonyms
7-methyl-N,N-Dimethyltryptamine, 7-TMT,

7,N,N-TMT, 7,N,N-Trimethyltryptamine[2]

CAS Number 65882-39-5[1][2]

Molecular Formula C₁₃H₁₈N₂[2]

Molecular Weight 202.3 g/mol [2][3]

SMILES CN(C)CCC1=CNC2=C(C)C=CC=C12[2]

InChI Key PQSFTUCFMWBITK-UHFFFAOYSA-N[1][2]

Table 2: Physical and Chemical Data
Property Value/Description

Physical Form A solid[2]

Purity ≥98%[2]

Solubility
DMSO: ≥10 mg/ml (Soluble); Ethanol: 1-10

mg/ml (Sparingly soluble)[2]

Storage -20°C[2]

Stability ≥ 5 years (when stored at -20°C)[2]

Pharmacology and Receptor Interactions
7-methyl-DMT's primary mechanism of action is its agonist activity at serotonin 5-HT2

receptors.[1][3][4][5] This interaction is believed to be the basis for its hallucinogenic effects.[6]

While specific binding affinities (Kᵢ values) for 7-methyl-DMT are not detailed in the provided

literature, its pharmacological profile can be inferred from studies on analogous compounds.
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5-HT2 Receptor Agonism: 7-methyl-DMT is a known 5-HT2 receptor agonist.[4] Activation of

the 5-HT2A receptor subtype, a G-protein coupled receptor (GPCR), initiates a downstream

signaling cascade involving the Gq protein, leading to the activation of phospholipase C

(PLC).[7]

Serotonin Reuptake: The compound weakly inhibits the reuptake of serotonin, with minimal

effects on dopamine or noradrenaline reuptake.[1]

Structure-Activity Relationship (SAR): Animal studies indicate that while 7-methyl-DMT and

its 5-methoxy derivative (5-MeO-7-TMT) produce psychedelic-like responses, larger 7-

position substituents like ethyl or bromo abolish these effects, despite the derivatives having

a higher affinity for the 5-HT2 receptor in vitro.[1]
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Caption: 5-HT2A receptor signaling pathway initiated by 7-methyl-DMT.
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Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific

findings. The following sections outline protocols for the synthesis and analysis of 7-methyl-

DMT, based on established methods for tryptamine derivatives.

Synthesis Protocols
The synthesis of tryptamines like 7-methyl-DMT can be achieved through several established

routes.

4.1.1 Fischer Indole Synthesis (Continuous Flow Method) A continuous flow synthesis for DMT

analogues has been described, offering advantages in safety, scalability, and purity.[8][9]

Objective: To synthesize N,N-dimethyltryptamine analogues.[8]

Reagents: Phenylhydrazine derivative, appropriate ketone or aldehyde, sulfuric acid (5%

m/v), water, ethyl acetate.[8]

Methodology:

Prepare a solution of the phenylhydrazine and the corresponding aldehyde/ketone in a

suitable solvent (e.g., water/co-solvent).[8]

Prepare a separate solution of the acid catalyst (e.g., 5% sulfuric acid).[8]

Pump both solutions into a heated flow reactor using syringe pumps. The reaction is

optimized for temperature and residence time (e.g., 140°C for 10 minutes).[8]

The output from the reactor is directed to a continuous liquid-liquid extraction unit (e.g.,

Zaiput) for in-line purification with an immiscible solvent like ethyl acetate.[10]

The organic phase containing the freebase product is collected. The solvent is evaporated

to yield the pure product.[10]

For long-term stability, the freebase can be converted to a salt (e.g., fumarate) via a batch

procedure.[8]
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4.1.2 Reductive Amination This method is commonly used for the N,N-dimethylation of

tryptamine.[11]

Objective: To synthesize DMT from tryptamine.[11]

Reagents: Tryptamine, aqueous formaldehyde, acetic acid, sodium cyanoborohydride.[11]

Methodology:

Dissolve tryptamine in a suitable solvent.

Add aqueous formaldehyde and acetic acid to the solution.

Introduce the reducing agent, sodium cyanoborohydride, to the mixture.[11]

The reaction proceeds to form N,N-dimethyltryptamine.

Monitor the reaction for the formation of byproducts such as N-methyltryptamine (NMT)

and various tetrahydro-β-carboline (THBC) derivatives.[11]

Purify the final product using standard chromatographic techniques.
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Caption: General workflow for synthesis and purification of 7-methyl-DMT.
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Analytical Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the

molecular structure.

Objective: To confirm the chemical structure and purity of the synthesized compound.

Instrumentation: Bruker Avance III HD Nanobay spectrometer (or equivalent).[12]

Methodology:

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal

standard like TMS.[12]

Acquire ¹H NMR and ¹³C NMR spectra at appropriate frequencies (e.g., 400 MHz for ¹H,

100.6 MHz for ¹³C).[12]

Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in

Hz.[12] For DMT, characteristic ¹H NMR signals include a singlet for the N(CH₃)₂ protons

around 2.39 ppm and signals for the ethyl chain and indole ring protons.[13]

Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.[12]

4.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight and

fragmentation pattern.

Objective: To confirm the molecular weight and identify the compound and potential

impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an

Agilent 1100 Series MS with electrospray ionization.[12]

Methodology:

Prepare a dilute solution of the sample in a volatile solvent.

Inject the sample into the GC, which separates the components of the mixture.
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The separated components enter the mass spectrometer, where they are ionized (e.g., by

electron impact, 70 eV).[12]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is compared to reference spectra in databases for positive

identification.[2]

4.2.3 Radioligand Binding Assay This assay is used to determine the binding affinity of a

compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of 7-methyl-DMT for 5-HT₂ receptors.[14]

Materials: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ), a high-affinity

radioligand (e.g., [³H]ketanserin), test compound (7-methyl-DMT), and binding buffers.[14]

Methodology:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound.[14]

Allow the reaction to reach equilibrium.

Separate the bound and free radioligand via rapid filtration.

Quantify the radioactivity of the bound ligand on the filters using liquid scintillation

counting.

Plot the percentage of inhibition against the log concentration of the test compound to

determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of

specific radioligand binding).

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.[14]

Metabolism
While specific metabolic studies on 7-methyl-DMT are scarce, its metabolic fate is likely to

follow that of its parent compound, DMT. The primary routes of DMT metabolism are oxidative
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deamination by monoamine oxidase (MAO) and oxidation by cytochrome P450 (CYP)

enzymes.[15][16]

MAO-A Pathway: The principal metabolic pathway for DMT involves monoamine oxidase A

(MAO-A), which converts it to indole-3-acetic acid (IAA).[15][16] This pathway also

metabolizes tryptamine and N-methyltryptamine.[17]

CYP450 Pathway: Recent in vitro studies have shown that DMT is rapidly metabolized by the

CYP2D6 enzyme, leading to mono-, di-, and tri-oxygenated metabolites, likely through

hydroxylation of the indole core.[16] Potential metabolites could include 6-OH-DMT or 7-OH-

DMT.[16][18]

Other Metabolites: Other identified metabolites of DMT include DMT-N-oxide (DMT-NO),

which is the second most abundant metabolite, and N-methyltryptamine (NMT).[15][17]
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7-methyl-indole-
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Hydroxylated
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Caption: Postulated metabolic pathways for 7-methyl-DMT based on DMT metabolism.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

